molecular formula C26H33NO12S B1283236 Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thiophenyl-D-glycero-a-D-galacto-2-nonulopyranosylonate

Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thiophenyl-D-glycero-a-D-galacto-2-nonulopyranosylonate

Cat. No.: B1283236
M. Wt: 583.6 g/mol
InChI Key: NPLKOUSSDBQHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate is a complex organic compound with the molecular formula C26H33NO12S and a molecular weight of 583.6 g/mol . This compound is a derivative of neuraminic acid, which is a type of sialic acid commonly found in glycoproteins and glycolipids. It is characterized by the presence of acetyl and phenyl groups, as well as multiple acetoxy groups.

Preparation Methods

The synthesis of N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate involves several steps. The starting material is typically neuraminic acid, which undergoes acetylation and thiolation reactions to introduce the acetyl and phenyl groups, respectively. The final product is obtained through esterification and acetylation reactions to introduce the methyl ester and acetoxy groups .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common nucleophiles include halides, amines, and thiols.

    Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate is not well-understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may mimic the behavior of natural sialic acids, binding to receptors and enzymes involved in cellular processes. The phenyl and acetyl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate can be compared with other sialic acid derivatives, such as:

    N-Acetylneuraminic acid: The parent compound, which lacks the phenyl and thiol groups.

    N-Glycolylneuraminic acid: A similar compound with a glycolyl group instead of an acetyl group.

    2,3-Dehydro-2-deoxy-N-acetylneuraminic acid: A derivative with a double bond and a deoxy group.

The presence of the phenyl and thiol groups in N-Acetyl-2-S-phenyl-2-thio-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate makes it unique, as these groups can significantly alter its chemical and biological properties .

Properties

IUPAC Name

methyl 5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLKOUSSDBQHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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